molecular formula C25H27FN4O3 B11193040 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one

Cat. No.: B11193040
M. Wt: 450.5 g/mol
InChI Key: RKQCANYNEYKJDU-UHFFFAOYSA-N
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Description

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a pyrimidinone core, and additional functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then coupled with a fluorophenyl group. The pyrimidinone core is synthesized separately and then integrated with the piperazine derivative through a series of condensation and substitution reactions. Common reagents used in these steps include various halogenated compounds, bases, and solvents to facilitate the reactions under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency. The use of catalysts and advanced purification methods like chromatography and crystallization are crucial in achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl groups results in alcohols or amines .

Scientific Research Applications

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C25H27FN4O3

Molecular Weight

450.5 g/mol

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-one

InChI

InChI=1S/C25H27FN4O3/c1-18-22(11-16-31)25(33)30(24(27-18)19-5-3-2-4-6-19)17-23(32)29-14-12-28(13-15-29)21-9-7-20(26)8-10-21/h2-10,31H,11-17H2,1H3

InChI Key

RKQCANYNEYKJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)CCO

Origin of Product

United States

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